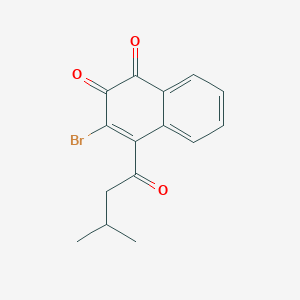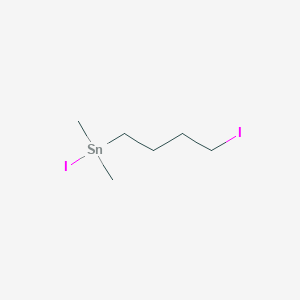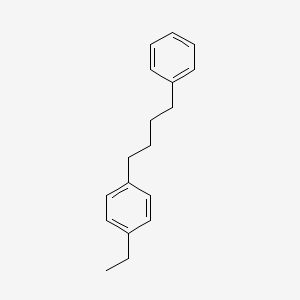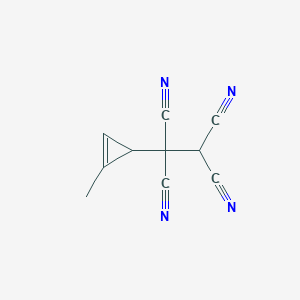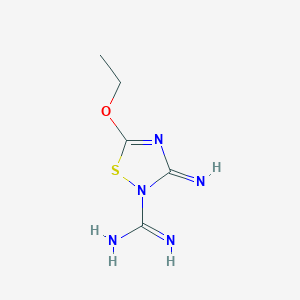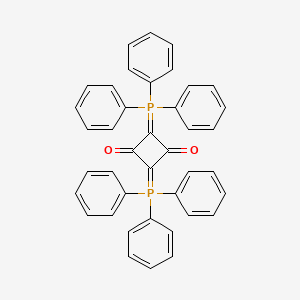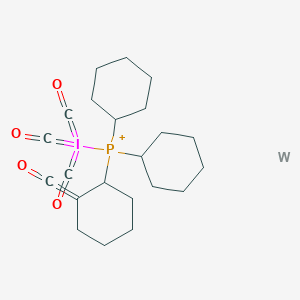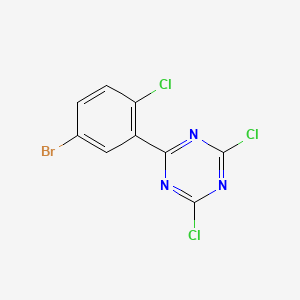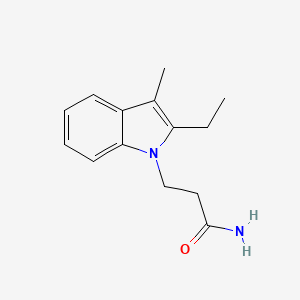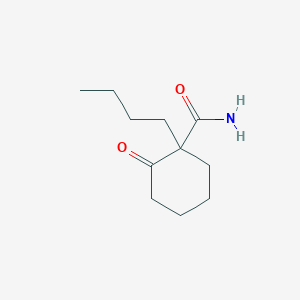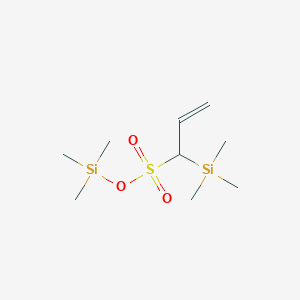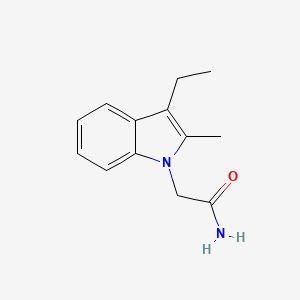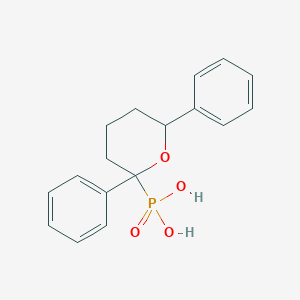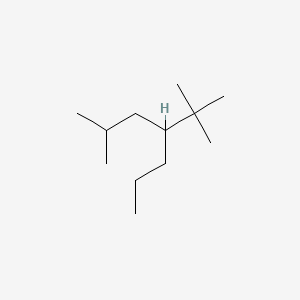
4-Tert-butyl-2-methylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl-2-methylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a heptane backbone with a tert-butyl group attached to the fourth carbon and a methyl group attached to the second carbon. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-methylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane derivatives. For instance, tert-butyl chloride can be reacted with 2-methylheptane in the presence of a strong base like sodium hydride to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction. The reaction conditions often include elevated temperatures and pressures to increase the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-2-methylheptane primarily undergoes substitution reactions due to the presence of the tert-butyl group, which is a bulky substituent. This compound can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride). The reactions are typically carried out under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Substitution Reactions: The major products are typically halogenated derivatives of this compound.
Oxidation Reactions: The major products include alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Scientific Research Applications
4-Tert-butyl-2-methylheptane has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of steric hindrance on reaction mechanisms and kinetics.
Biology: It serves as a reference compound in the study of hydrocarbon metabolism by microorganisms.
Medicine: Research on its derivatives has potential implications in drug development, particularly in the design of molecules with specific steric properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-methylheptane in chemical reactions involves the interaction of its functional groups with reagents. The tert-butyl group provides steric hindrance, which can influence the reaction pathway and the stability of intermediates. In biological systems, its metabolism involves enzymatic oxidation, leading to the formation of various metabolites .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-4-methylheptane
- 5-Ethyl-2-methylheptane
- 4-tert-Butyl-3-iodoheptane
Uniqueness
4-Tert-butyl-2-methylheptane is unique due to the presence of the bulky tert-butyl group at the fourth carbon position. This structural feature significantly affects its chemical reactivity and physical properties compared to other similar alkanes. The steric hindrance provided by the tert-butyl group makes it less reactive in certain substitution reactions, which can be advantageous in specific industrial applications .
Properties
CAS No. |
62185-23-3 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-tert-butyl-2-methylheptane |
InChI |
InChI=1S/C12H26/c1-7-8-11(9-10(2)3)12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
HIHQJZLWJQHTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


